N-(3-Amino-2-methylphenyl)-3-methylbutanamide
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Overview
Description
“N-(3-Amino-2-methylphenyl)-3-methylbutanamide” is an organic compound that contains an amide group (-CONH2) and an amino group (-NH2). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (3-amino-2-methylphenylamine) with a carboxylic acid or its derivative (3-methylbutanoic acid or its derivative) .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an amide group, which is a carbonyl group (C=O) attached to a nitrogen atom, and an amino group attached to the benzene ring .Chemical Reactions Analysis
As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The amino group on the benzene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Anticonvulsant and Neuropathic Pain Attenuation
Research has shown that certain primary amino acid derivatives like N-(3-Amino-2-methylphenyl)-3-methylbutanamide exhibit pronounced activities in animal models for anticonvulsant and neuropathic pain relief. These derivatives have been found to outperform traditional medications in some cases. For instance, N'-benzyl 2-amino acetamides have shown significant efficacy in maximal electroshock seizure (MES) models, surpassing the effectiveness of phenobarbital and phenytoin in certain configurations (King et al., 2011).
Synthesis and Structural Analysis
The synthesis of various N-(α-bromoacyl)-α-amino esters containing the valyl moiety, including N-(3-Amino-2-methylphenyl)-3-methylbutanamide, has been achieved. These compounds have been studied for their cytotoxicity, anti-inflammatory, and antibacterial activities. Interestingly, they have shown low cytotoxicity and a lack of significant antibacterial and anti-inflammatory activities, which might be beneficial for their inclusion in prodrug formulations (Yancheva et al., 2015).
Role in Inhibition of 11β-Hydroxysteroid Dehydrogenase
Derivatives of 3-Amino-N-adamantyl-3-methylbutanamide, closely related to N-(3-Amino-2-methylphenyl)-3-methylbutanamide, have been investigated for their potential as 11β-hydroxysteroid dehydrogenase type 1 inhibitors. These derivatives have shown promising inhibitory activity against this enzyme in both in vitro and ex vivo settings (Lee et al., 2014).
Antifungal Activity
A study on N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, a compound structurally related to N-(3-Amino-2-methylphenyl)-3-methylbutanamide, revealed good antifungal activity against various pathogens. This suggests potential applications of similar compounds in the development of antifungal agents (Si, 2009).
Applications in Cancer Research
Some studies have explored the role of similar compounds in cancer research. For instance, derivatives of 3-methylbutanamide have been evaluated as potential biomarkers in cancer research using PET imaging techniques. These studies help in understanding the dynamics of tumor growth and response to treatment (Zheng et al., 2004).
Future Directions
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)7-12(15)14-11-6-4-5-10(13)9(11)3/h4-6,8H,7,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJRQPZPPXOYBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588181 |
Source
|
Record name | N-(3-Amino-2-methylphenyl)-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-3-methylbutanamide | |
CAS RN |
926237-37-8 |
Source
|
Record name | N-(3-Amino-2-methylphenyl)-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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